molecular formula C8H7BrN2O B1380392 7-Bromo-3-methoxy-1H-indazole CAS No. 1510316-42-3

7-Bromo-3-methoxy-1H-indazole

Cat. No. B1380392
M. Wt: 227.06 g/mol
InChI Key: VYHUQVBJZHAXKC-UHFFFAOYSA-N
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Description

7-Bromo-3-methoxy-1H-indazole is an intermediate in the synthesis of 7-Hydroxy Granisetron . It is a specific serotonin (5HT3) receptor antagonist used as an antiemetic .


Synthesis Analysis

The synthesis of 1H-indazole involves a combination of experimental and theoretical studies . A new practical synthesis of 1H-indazole is presented, where a previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .


Molecular Structure Analysis

The molecular structure of 1H-indazole has been studied using density functional theory (DFT) . The calculations were performed using the GAUSSIAN 03 software . Hybrid DFT theory is applied to this problem with B3LYP method .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazole include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Scientific Research Applications

1. Inhibition of Nitric Oxide Synthase

7-Methoxy-1H-indazole has been identified as an inhibitor of nitric oxide synthase, with studies detailing the crystal structure and interactions of this compound. The crystal packing consists principally of hydrogen-bonded trimers, with intermolecular hydrogen-bonding interactions formed between the indazole N atoms (Sopková-de Oliveira Santos, Collot, & Rault, 2002).

2. Chemical Synthesis and Reactivity

The Davis-Beirut reaction outlines the reactivity of 3-methoxy-2H-indazole with various electrophiles, leading to the formation of a diverse set of N(1),N(2)-disubstituted-1H-indazolones. This method demonstrates the compound's potential for further chemical diversification (Conrad, Fukazawa, Haddadin, & Kurth, 2011).

3. Enzymatic and Antioxidant Activity

A series of 7-aryl- and 7-arylvinyl-5-bromo-3-methylindazoles were evaluated for their inhibitory effects against α-glucosidase activity and antioxidant potential. The compounds showed significant to moderate inhibition, indicating their potential therapeutic applications (Mphahlele, Magwaza, Gildenhuys, & Setshedi, 2020).

4. Synthesis of IKK2 Inhibitors

Efficient and scalable chemical approaches were developed for the synthesis of 3,5,7-trisubstituted 1H-indazoles, which were identified as potent IKK2 inhibitors. The methods allow for a scalable preparation of the target compound, demonstrating the compound's utility in therapeutic applications (Lin, Busch-Petersen, Deng, Edwards, Zhang, & Kerns, 2008).

5. Diverse Pharmacological Activities

Indazole derivatives, including those related to 7-Bromo-3-methoxy-1H-indazole, are known for their various pharmacological activities. The synthesis of novel derivatives, like (7E)-3-(4-Methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-3aH-indazole, contributes to this field by expanding the range of potentially bioactive molecules (Hariyanti, Yanuar, Kusmardi, & Hayun, 2020).

Safety And Hazards

The safety data sheet for 7-Bromo-1H-indole suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of 1H-indazole research involve the development of new synthetic approaches, including reactions under catalyst- and solvent-free conditions . The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .

properties

IUPAC Name

7-bromo-3-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-8-5-3-2-4-6(9)7(5)10-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHUQVBJZHAXKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3-methoxy-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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